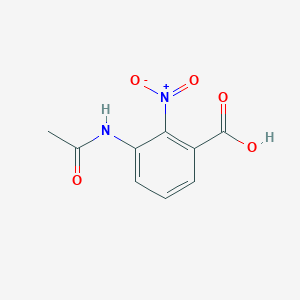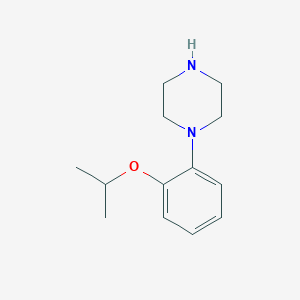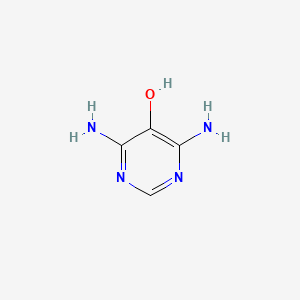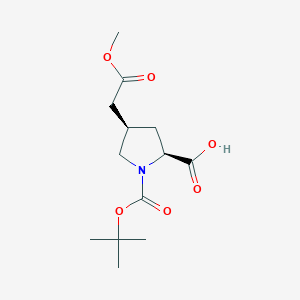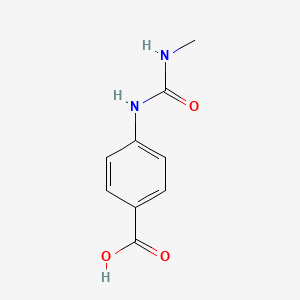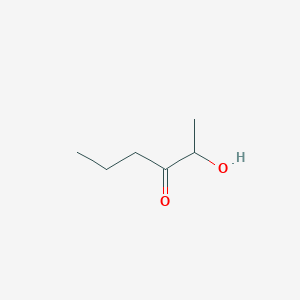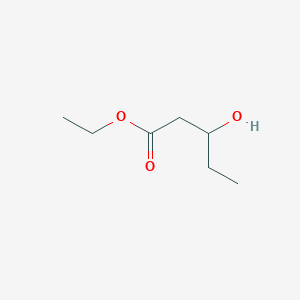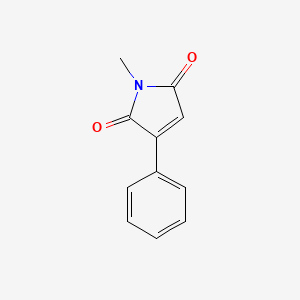
1H-Pyrrole-2,5-dione, 1-methyl-3-phenyl-
Descripción general
Descripción
1-Methyl-3-phenyl-1H-pyrrole-2,5-dione is a chemical compound with the CAS Number: 54433-49-7. It has a molecular weight of 187.2 .
Synthesis Analysis
Pyrrole synthesis involves various reactions. For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles . Another method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione is represented by the linear formula C11H9NO2 . The InChI code for this compound is 1S/C11H9NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-7H,1H3 .Chemical Reactions Analysis
N3-substituted amidrazones react with a cyclic anhydride, exclusively forming 1H-pyrrole-2,5-dione derivatives, independent of the reaction conditions . This reaction is a significant part of the chemical reactions involving 1H-Pyrrole-2,5-dione derivatives.Physical And Chemical Properties Analysis
1-Methyl-3-phenyl-1H-pyrrole-2,5-dione is a solid at room temperature .Aplicaciones Científicas De Investigación
- Its aromatic ring system and functional groups make it versatile for drug development. Scientists explore its derivatives for potential antiviral, antibacterial, or anticancer agents .
- By modifying its structure, it can selectively detect specific analytes (such as glucose, dopamine, or DNA) due to its redox behavior .
- Researchers explore its interactions with biomolecules, such as proteins and nucleic acids, for diagnostic and imaging purposes .
- In the past, photoelectron spectrometry has been applied to analyze pesticides, including this compound .
Organic Synthesis and Medicinal Chemistry
Electrochemical Sensors and Biosensors
Photophysical Studies and Fluorescent Probes
Pesticide Analysis
Polymer Chemistry and Material Science
Theoretical Studies and Computational Chemistry
Safety and Hazards
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The compound has a high gastrointestinal absorption and is predicted to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, which could affect its metabolism .
Result of Action
The molecular and cellular effects of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Action Environment
The action of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . In addition, the compound is incompatible with strong oxidizing agents .
Propiedades
IUPAC Name |
1-methyl-3-phenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBPIDAYDPNCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503420 | |
| Record name | 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54433-49-7 | |
| Record name | 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




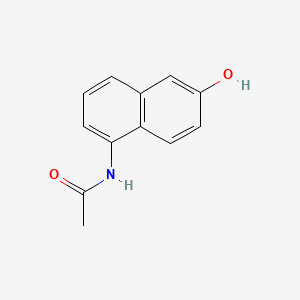
![2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol](/img/structure/B3053475.png)

